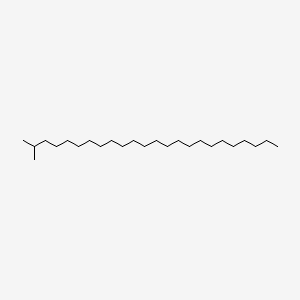

2-Methyltetracosane

Description

Properties

IUPAC Name |

2-methyltetracosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3/h25H,4-24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQOGIZOCQEUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335806 | |

| Record name | 2-Methyltetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopentacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1560-78-7 | |

| Record name | 2-Methyltetracosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 °C | |

| Record name | Isopentacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyltetracosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyltetracosane, a saturated hydrocarbon. The information is compiled from various chemical databases and scientific literature, presenting key data in a structured format. This document also outlines the general experimental methodologies employed for the determination of these properties, offering a foundational understanding for researchers in the field.

Core Physical and Chemical Properties

2-Methyltetracosane is a long-chain branched alkane with the chemical formula C25H52.[1][2][3][4] It is classified as a lipid and falls under the category of hydrocarbons.[1] At room temperature, it exists as a solid.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of 2-Methyltetracosane.

| Property | Value | Source |

| Molecular Formula | C25H52 | [1][2][3][4] |

| Molecular Weight | 352.68 g/mol | [3][4][5] |

| Melting Point | 56 °C | [1] |

| Physical Description | Solid | [1] |

| IUPAC Name | 2-methyltetracosane | [1][2][3][4] |

| CAS Registry Number | 1560-78-7 | [1][3][4] |

| Kovats Retention Index | Standard non-polar: 2463, 2465.1, 2464 | [1][4] |

| Semi-standard non-polar: 2462.1, 2465, 2456, 2460, 2462 | [1] |

Experimental Protocols

This section details the general experimental procedures for determining the key physical properties of long-chain alkanes like 2-Methyltetracosane.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and straightforward technique for this determination.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Capillary tubes (sealed at one end)[5]

-

Mortar and pestle (for pulverizing the sample)[5]

-

Thermometer[3]

Procedure:

-

Sample Preparation: A small amount of dry 2-Methyltetracosane is finely powdered using a mortar and pestle.[7]

-

Loading the Capillary Tube: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[7]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) is used to get a preliminary estimate.[5]

-

For an accurate measurement, the apparatus is heated to a temperature about 10-15 °C below the estimated melting point. The heating rate is then reduced to a slow rate (approximately 1-2 °C/min).[3][5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[3]

-

Determination of Kovats Retention Index by Gas Chromatography

The Kovats Retention Index (RI) is a standardized, system-independent value used in gas chromatography to identify compounds.[2] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[2]

Principle: A sample containing 2-Methyltetracosane is analyzed by gas chromatography (GC) along with a series of n-alkane standards. The retention index is calculated based on the retention times of the analyte and the bracketing n-alkanes.[1][2]

Apparatus:

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))

-

Capillary column (a non-polar column such as DB-1 or DB-5 is commonly used for alkanes)[4][8]

-

Syringe for sample injection

-

A mixture of n-alkane standards

Procedure:

-

Sample and Standard Preparation: A solution of 2-Methyltetracosane is prepared in a suitable solvent (e.g., hexane). A separate mixture containing a series of n-alkanes is also prepared.

-

Gas Chromatography Analysis:

-

The GC is set up with appropriate conditions for the column, carrier gas flow rate, and temperature program.

-

The n-alkane mixture is injected into the GC to determine their retention times.

-

The 2-Methyltetracosane sample is then injected under the same chromatographic conditions.

-

-

Calculation of Kovats Retention Index:

-

For isothermal GC, the Kovats index (I) is calculated using the following formula: I = 100[n + (log(t'a) - log(t'n)) / (log(t'n+1) - log(t'n))] Where:

-

n is the carbon number of the n-alkane eluting before the analyte.

-

t'a is the adjusted retention time of the analyte.

-

t'n and t'n+1 are the adjusted retention times of the n-alkanes eluting before and after the analyte, respectively.

-

-

For temperature-programmed GC, the formula is: I = 100[n + (ta - tn) / (tn+1 - tn)] Where t represents the absolute retention times.[8]

-

Visualizations

The following diagram illustrates the general workflow for the determination of the physical properties of 2-Methyltetracosane.

Caption: Workflow for determining the physical properties of 2-Methyltetracosane.

References

- 1. researchgate.net [researchgate.net]

- 2. Kovats retention index - Wikipedia [en.wikipedia.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. usgs.gov [usgs.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gas Chromatographic Retention Data [webbook.nist.gov]

A Technical Guide to the Synthesis of 2-Methyltetracosane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-methyltetracosane (C25H52), a long-chain branched alkane. Direct, single-step syntheses for such molecules are uncommon; therefore, this document focuses on multi-step strategies adapted from established organic chemistry methodologies. We detail reaction schemes, experimental protocols, and analytical characterization based on analogous transformations for long-chain and branched hydrocarbons. The content is structured to provide researchers with a practical framework for the laboratory-scale synthesis of 2-methyltetracosane.

Introduction and Physicochemical Properties

2-Methyltetracosane is a saturated hydrocarbon with the molecular formula C25H52.[1][2][3][4] As a long-chain branched alkane, its synthesis presents challenges related to the selective formation of carbon-carbon bonds and the management of intermediate solubility.[5][6] This guide explores robust and adaptable synthetic routes, primarily focusing on the Grignard and Wittig reactions, which allow for precise control over the carbon skeleton.

Table 1: Physicochemical and Spectral Data for 2-Methyltetracosane

| Property | Value | Source |

| Molecular Formula | C25H52 | [2][3][4] |

| Molecular Weight | 352.68 g/mol | [1][2][3] |

| IUPAC Name | 2-methyltetracosane | [3][7] |

| CAS Registry Number | 1560-78-7 | [2][4] |

| Physical Description | Solid | [3] |

| Melting Point | 56 °C | [3] |

| Kovats Retention Index | 2460 - 2465 (Standard non-polar column) | [2][3][4] |

Retrosynthetic Analysis

A retrosynthetic approach to 2-methyltetracosane reveals several potential C-C bond disconnections. The most logical disconnections are adjacent to the branching point, suggesting precursors that can be coupled using reliable and high-yielding reactions. Two primary retrosynthetic pathways are considered here, forming the basis for the proposed syntheses.

Proposed Synthesis Pathways

Based on the retrosynthetic analysis, two primary pathways are detailed: one utilizing a Grignard reaction and the other a Wittig reaction. Both pathways conclude with a reduction or hydrogenation step to yield the final saturated alkane.

Pathway A: Grignard Reaction followed by Reduction

This pathway involves the nucleophilic addition of a methyl Grignard reagent to a long-chain ketone, tricosan-2-one. The resultant tertiary alcohol is then deoxygenated to produce 2-methyltetracosane.

Pathway B: Wittig Reaction followed by Hydrogenation

This alternative route uses the Wittig reaction to form an alkene, 2-methyltetracos-1-ene, from tricosanal. The alkene is subsequently hydrogenated to the target alkane. A key advantage of the Wittig reaction is that it fixes the position of the new double bond, preventing isomeric mixtures that can arise from other elimination reactions.[8][9]

Detailed Experimental Protocols

The following section provides a detailed, representative protocol for the Wittig reaction pathway (Pathway B).

Protocol: Synthesis via Wittig Reaction and Hydrogenation

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Apparatus: A three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Procedure:

-

Suspend methyltriphenylphosphonium (B96628) bromide (40.0 g, 112 mmol) in 200 mL of anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 70 mL, 112 mmol) dropwise via syringe over 30 minutes, maintaining the temperature below 5 °C.

-

After addition, remove the ice bath and stir the resulting deep red or orange solution at room temperature for 1 hour. The ylide is now ready for use.[8][10]

-

Step 2: Wittig Reaction with Tricosanal

-

Procedure:

-

In a separate oven-dried 1 L flask, dissolve tricosanal (33.8 g, 100 mmol) in 300 mL of anhydrous THF.

-

Cool the tricosanal solution to 0 °C.

-

Slowly transfer the prepared ylide solution from Step 1 to the tricosanal solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

-

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Filter and concentrate the solvent under reduced pressure to yield the crude alkene, 2-methyltetracos-1-ene. Triphenylphosphine (B44618) oxide is a major byproduct.

-

Step 3: Purification and Hydrogenation

-

Purification:

-

Purify the crude product from Step 2 by column chromatography on silica (B1680970) gel, eluting with hexanes to separate the nonpolar alkene from the polar triphenylphosphine oxide byproduct.

-

-

Hydrogenation:

-

Dissolve the purified 2-methyltetracos-1-ene in 250 mL of ethanol (B145695) in a hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, ~1.0 g) to the solution.

-

Pressurize the vessel with hydrogen gas (H2) to 50 psi and stir vigorously at room temperature for 24 hours.[11]

-

Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

-

-

Final Work-up:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-methyltetracosane. Further purification by recrystallization from a suitable solvent (e.g., acetone) may be performed to achieve high purity.

-

Alternative Synthesis Strategies

While the Grignard and Wittig reactions offer excellent control for laboratory synthesis, other methods exist for forming long-chain alkanes.

-

Kolbe Electrolysis: This method uses the electrochemical decarboxylation of carboxylic acid salts to form C-C bonds.[12][13][14][15] It is most effective for synthesizing symmetrical alkanes (R-R) from a single carboxylate (R-COO⁻).[13][15] A mixed or cross-Kolbe reaction using two different carboxylates could theoretically produce 2-methyltetracosane, but it would likely result in a difficult-to-separate mixture of products (R-R, R'-R', and R-R').[16]

-

Dithiane Alkylation: The alkylation of 1,3-dithiane (B146892) provides a versatile route to branched hydrocarbons.[5] This method involves using the dithiane as a masked acyl anion, which can be sequentially alkylated. Subsequent desulfurization with Raney nickel yields the alkane.[5][11] This approach is particularly useful for synthesizing highly branched alkanes.[11]

-

Industrial Processes: Large-scale production of alkanes often relies on methods like Fischer-Tropsch synthesis, which converts syngas (CO and H2) into a wide range of hydrocarbons, or alkane metathesis, which redistributes alkane chain lengths.[17][18] However, these methods produce broad product distributions and are not suitable for the targeted synthesis of a specific, high-purity isomer like 2-methyltetracosane.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Methyltetracosane [webbook.nist.gov]

- 3. 2-Methyltetracosane | C25H52 | CID 527459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyltetracosane [webbook.nist.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 2-methyl tetracosane 1560-78-7 [thegoodscentscompany.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. benchchem.com [benchchem.com]

- 12. purechemistry.org [purechemistry.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Kolbe’s Electrolysis – Reaction, Mechanism, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 15. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]

- 16. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. organic chemistry - Increasing the length of a carbon chain in an alkane - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Occurrence and Analysis of 2-Methyltetracosane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltetracosane, a branched-chain alkane with the chemical formula C25H52, is a naturally occurring hydrocarbon found in a variety of plant species. As a component of the plant cuticular wax, it plays a role in protecting the plant from environmental stressors. The presence and concentration of this compound can vary significantly between plant species and even different parts of the same plant. This technical guide provides a comprehensive overview of the known natural sources of 2-Methyltetracosane in plants, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Sources of 2-Methyltetracosane in Plants

2-Methyltetracosane has been identified as a constituent of the essential oils and epicuticular waxes of several plant species. While its presence is widespread, quantitative data remains limited in the scientific literature. The following table summarizes the currently available data on the occurrence and relative abundance of 2-Methyltetracosane in various plants.

| Plant Species | Family | Plant Part | Method of Analysis | Relative Abundance (%) | Reference |

| Tephrosia purpurea (L.) Pers. | Fabaceae | Aerial parts | GC-MS | 0.18 | [1] |

| Humulus lupulus L. | Cannabaceae | Hops | Not specified | Present | [2] |

| Citrus sinensis (L.) Osbeck | Rutaceae | Orange oils | Not specified | Present | [2] |

| Alkanna cappadocica Boiss. & Bal. | Boraginaceae | Not specified | Not specified | Present | [3] |

| Anacardium occidentale L. | Anacardiaceae | Not specified | Not specified | Present | [3] |

| Artemisia dentata Willd. | Asteraceae | Not specified | Not specified | Present | [3] |

| Atalantia racemosa Wight ex Hook. | Rutaceae | Not specified | Not specified | Present | [3] |

| Buddleja cordata Kunth | Scrophulariaceae | Not specified | Not specified | Present | [3] |

Table 1: Documented Plant Sources of 2-Methyltetracosane. This table provides a summary of plant species in which 2-Methyltetracosane has been identified. The relative abundance is provided where available.

Experimental Protocols

The identification and quantification of 2-Methyltetracosane in plant matrices are typically achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the extraction and analysis of this compound.

Extraction of 2-Methyltetracosane

The extraction method aims to isolate the non-polar hydrocarbon from the plant material.

Protocol 1: Solvent Extraction (General)

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems, flowers) at room temperature to a constant weight. Grind the dried material into a fine powder using a blender or mill.

-

Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Perform extraction using a Soxhlet apparatus with a non-polar solvent such as n-hexane or dichloromethane (B109758) for 6-8 hours.

-

Alternatively, macerate the plant powder in the chosen solvent at room temperature for 24-48 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

-

Fractionation (Optional): For cleaner samples, the crude extract can be further fractionated using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity. The non-polar fractions containing hydrocarbons are collected.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like 2-Methyltetracosane.

Protocol 2: GC-MS Analysis

-

Sample Preparation for GC-MS: Dissolve a known amount of the dried extract or fraction in a suitable volatile solvent (e.g., n-hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5MS (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold: Maintain at 280°C for 10 minutes.

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

-

-

Compound Identification: The identification of 2-Methyltetracosane is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard, and by comparison with mass spectral libraries such as NIST and Wiley.

Biosynthesis of 2-Methyltetracosane in Plants

The biosynthesis of long-chain alkanes in plants is an extension of the fatty acid synthesis (FAS) pathway. Branched-chain alkanes, such as 2-Methyltetracosane, are believed to be synthesized through a similar mechanism, but with the incorporation of a branched-chain starter unit. The following is a proposed biosynthetic pathway for 2-Methyltetracosane.

The synthesis of branched-chain alkanes is thought to initiate from branched-chain amino acids like valine, leucine, or isoleucine. These amino acids are converted to their corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA from valine). This primer then enters the fatty acid synthase complex for elongation.

Figure 1: Proposed Biosynthetic Pathway of 2-Methyltetracosane. This diagram illustrates the hypothetical pathway starting from the amino acid valine.

The experimental workflow for the analysis of 2-Methyltetracosane from a plant source can be visualized as follows:

References

The Role of 2-Methyltetracosane in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetracosane, a branched-chain alkane, is a significant cuticular hydrocarbon (CHC) found in a variety of insect species. CHCs play a crucial role in preventing desiccation and, more importantly, act as semiochemicals mediating intra- and interspecific communication. This technical guide provides an in-depth overview of the discovery, quantification, and biological relevance of 2-Methyltetracosane in the insect world, with a focus on its role as a pheromone. The information presented herein is intended to support researchers and professionals in the fields of entomology, chemical ecology, and the development of novel pest management strategies.

Data Presentation: Quantitative Analysis of 2-Methyltetracosane

The following table summarizes the available quantitative data on the presence of 2-Methyltetracosane in various insect species. It is important to note that while the presence of this compound is documented in numerous species, precise quantitative data is not always available in the literature.

| Insect Species | Family | Common Name | Sex | 2-Methyltetracosane (Relative Abundance %) | Reference |

| Reticulitermes flavipes | Rhinotermitidae | Eastern Subterranean Termite | Both | Present, but not individually quantified | [1] |

| Cryptotermes brevis | Kalotermitidae | West Indian Drywood Termite | Not Specified | Present, reported in literature | [2] |

| Drosophila melanogaster | Drosophilidae | Common Fruit Fly | Both | Present, identified as a cuticular hydrocarbon | [3][4][5][6] |

Note: The provided references confirm the presence of 2-Methyltetracosane in these species, however, they do not consistently provide specific relative abundance percentages for this individual compound within the total CHC profile. Further targeted quantitative studies are required to populate this table with more precise comparative data.

Experimental Protocols: Identification and Quantification of 2-Methyltetracosane

The primary method for the identification and quantification of 2-Methyltetracosane in insects is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on established methodologies for insect cuticular hydrocarbon analysis.

Sample Collection and Extraction

-

Insect Collection: Collect individuals of the target insect species. The developmental stage and sex should be recorded as CHC profiles can vary.

-

Surface Extraction: To isolate cuticular hydrocarbons without contamination from internal lipids, whole insects or specific body parts are briefly washed in a non-polar solvent.

-

Place a known number of insects (e.g., 1-10, depending on size) in a clean glass vial.

-

Add a sufficient volume of hexane (B92381) or pentane (B18724) to fully submerge the insects.

-

Gently agitate the vial for 5-10 minutes.

-

Carefully transfer the solvent extract to a new, clean vial using a Pasteur pipette.

-

The solvent is then evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for analysis.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for the separation of hydrocarbons.

-

Injection: The concentrated CHC extract is redissolved in a small, precise volume of solvent (e.g., 10-50 µL), and a 1-2 µL aliquot is injected into the GC.

-

GC Oven Program: A temperature gradient is used to separate the different CHCs. A typical program might be:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C per minute to a final temperature of 300-320°C.

-

Final hold: Maintain the final temperature for 10-20 minutes to ensure all compounds have eluted.

-

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a range of approximately 40-600 amu.

Data Analysis and Quantification

-

Identification: Individual CHCs are identified by comparing their mass spectra and retention times to those of authentic standards and by interpreting the fragmentation patterns. 2-Methyltetracosane will have a characteristic mass spectrum.

-

Quantification: The relative abundance of each CHC is determined by integrating the area under its corresponding peak in the total ion chromatogram. The percentage of 2-Methyltetracosane is calculated as the area of its peak divided by the total area of all identified CHC peaks, multiplied by 100. For absolute quantification, an internal standard of a known concentration is added to the sample prior to GC-MS analysis.

Signaling Pathway and Biological Function

In the fruit fly, Drosophila melanogaster, 2-Methyltetracosane has been identified as a pheromone that plays a role in courtship behavior. It activates a specific olfactory receptor, Or47b, which is expressed in a subset of olfactory sensory neurons (OSNs).

Or47b Signaling Pathway in Drosophila melanogaster

The binding of 2-Methyltetracosane to the Or47b receptor initiates a signal transduction cascade that ultimately leads to a behavioral response. While the precise downstream signaling components are a subject of ongoing research, the general mechanism for insect olfactory receptors suggests a G-protein coupled pathway.

Caption: Proposed signaling pathway for the Or47b receptor in Drosophila melanogaster.

Experimental Workflow: From Pheromone Detection to Behavior

The process of identifying the role of a specific pheromone like 2-Methyltetracosane involves a multi-step experimental workflow.

Caption: A typical experimental workflow for elucidating the function of an insect pheromone.

Conclusion

2-Methyltetracosane is an important cuticular hydrocarbon involved in the chemical communication of several insect species. Its role as a pheromone in Drosophila melanogaster, mediated by the Or47b receptor, highlights the specificity and complexity of insect olfactory systems. The methodologies outlined in this guide provide a framework for the continued investigation of this and other semiochemicals. Further quantitative research across a broader range of insect taxa is necessary to fully understand the ecological and evolutionary significance of 2-Methyltetracosane. Such knowledge will be invaluable for the development of targeted and environmentally benign pest control strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2-Methyltetracosane | C25H52 | CID 527459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 4. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Methyltetracosane in Chemical Ecology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetracosane, a branched-chain alkane with the chemical formula C25H52, is a significant semiochemical in the intricate world of insect chemical communication.[1] As a component of the cuticular hydrocarbon (CHC) profile of numerous insect species, it plays a pivotal role in mediating a variety of behaviors essential for survival and reproduction.[2][3] This technical guide provides a comprehensive overview of the current understanding of 2-methyltetracosane's function in chemical ecology, with a focus on its roles as a pheromone and in species recognition. The guide details quantitative data, experimental protocols, and signaling pathways to serve as a valuable resource for researchers in chemical ecology, entomology, and related fields.

Insects rely heavily on chemical signals, or semiochemicals, to navigate their environment and interact with conspecifics and other organisms.[4] These chemical cues are broadly categorized based on the nature of the interaction they mediate. Pheromones facilitate communication within the same species, while allelochemicals, such as allomones and kairomones, mediate interspecific interactions.[3] 2-Methyltetracosane has been identified as a key player in both intraspecific and, potentially, interspecific chemical dialogues.

Function as a Pheromone in Drosophila melanogaster

In the well-studied model organism, the fruit fly Drosophila melanogaster, 2-methyltetracosane has been identified as a male-specific cuticular hydrocarbon that functions as a pheromone influencing female post-mating behavior.[5][6] While present in both sexes, its relative abundance can differ, and it is among the many CHCs that contribute to the complex chemical profile of the fly's cuticle.[2][3]

Following mating, the presence of male-derived 2-methyltetracosane on the female cuticle has been shown to shorten the ejaculate holding period (EHP).[5][6] This male-induced EHP shortening (MIES) is a crucial aspect of female sexual plasticity, allowing for the potential for re-mating.[5] A specific concentration of 2-methyltetracosane is effective in inducing this response.[6]

Role in Species and Nestmate Recognition in Termites

In social insects like termites, cuticular hydrocarbons are fundamental for nestmate recognition, maintaining colony integrity by distinguishing between nestmates and non-nestmates.[7] 2-Methyltetracosane is a component of the CHC profile in several termite species and is implicated in these crucial recognition processes.

In the subterranean termite Reticulitermes flavipes, the chemical profile of cuticular hydrocarbons, including 2-methyltetracosane, varies between different castes.[8] Notably, 2-methyltricosane (B163065) and 5-methyltetracosane are found in higher relative proportions in neotenic reproductives of both sexes compared to workers, nymphs, and alates.[8] This suggests a role for these compounds, including 2-methyltetracosane, in signaling reproductive status within the colony.

Studies on Coptotermes species, such as Coptotermes gestroi and Coptotermes formosanus, have revealed that while 2-methyltetracosane is a component of their CHC profiles, the overall blend of hydrocarbons is more critical for nestmate recognition than the abundance of any single compound.[9][10] The parental species and their hybrids exhibit distinct CHC profiles, and while hybrids may have intermediate profiles, this does not always correlate with a lack of aggression between different hybrid types, suggesting a complex recognition system.[10]

Data Presentation

The following tables summarize the available quantitative data on the presence and relative abundance of 2-methyltetracosane in different insect species and contexts.

| Insect Species | Caste/Sex | Compound | Relative Abundance (%) | Analytical Method | Reference |

| Reticulitermes flavipes | Neotenic Reproductives | 2-Methyltricosane | Higher than non-reproductives | GC-MS | [8] |

| Coptotermes gestroi | Female Imagoes | 2-Methyltetracosane | Present (Peak 1) | GC-MS | [9] |

| Coptotermes formosanus | Female Imagoes | 2-Methyltetracosane | Present (Peak 1) | GC-MS | [9] |

| Drosophila melanogaster | Male | 2-Methyltetracosane | Present | GC-MS | [3] |

| Drosophila melanogaster | Female | 2-Methyltetracosane | Present | GC-MS | [3] |

Note: Specific quantitative values (e.g., ng/individual) are often study-dependent and can vary based on factors like age, diet, and environmental conditions. The table indicates the presence and relative differences where precise percentages are not universally applicable.

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

a) Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Termite CHC Analysis

This protocol is adapted from methodologies used for Reticulitermes flavipes and Coptotermes species.[8][10]

-

Sample Preparation: Individual termites are freeze-killed.

-

Extraction: The entire body of the insect is immersed in 200 µL of hexane (B92381) for 2 minutes with gentle agitation.

-

Concentration: The hexane extract is transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is redissolved in 50 µL of hexane.

-

GC-MS Analysis:

-

Injection: 1-2 µL of the sample is injected into the GC-MS.

-

Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

-

Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then ramped to 300°C at a rate of 15°C/min, and held at 300°C for 15 minutes.[11]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

-

Identification: Compounds are identified based on their retention times compared to standards and their mass spectra compared to libraries (e.g., NIST).

-

b) Solid-Phase Microextraction (SPME) for Drosophila CHC Analysis

This non-destructive method is suitable for sampling CHCs from living insects.[3]

-

Fiber Selection and Conditioning: A polydimethylsiloxane (B3030410) (PDMS) fiber is conditioned according to the manufacturer's instructions.

-

Sampling: The SPME fiber is gently rubbed against the cuticle of an immobilized fly for a standardized period (e.g., 30 seconds).

-

Desorption: The fiber is immediately inserted into the heated injection port of a GC-MS for thermal desorption of the adsorbed CHCs.

-

GC-MS Analysis: The analysis proceeds as described in the previous protocol.

Behavioral Bioassays

a) Y-Tube Olfactometer Assay for Drosophila

This assay is used to test the behavioral response of flies to volatile compounds.[12][13][14]

-

Apparatus: A glass Y-tube olfactometer is used, with each arm connected to a purified and humidified air source.

-

Stimulus Preparation: A filter paper is loaded with a specific concentration of synthetic 2-methyltetracosane dissolved in a solvent (e.g., hexane). The solvent alone is used as a control on another filter paper.

-

Assay Procedure:

-

The filter papers are placed in the respective arms of the olfactometer.

-

A single fly is introduced at the base of the Y-tube.

-

The fly's choice of arm (stimulus or control) is recorded over a set period (e.g., 5-10 minutes).

-

The apparatus is cleaned thoroughly between trials.

-

-

Data Analysis: The number of flies choosing each arm is compared using a chi-square test to determine if there is a significant preference or aversion.

b) Termite Nestmate Recognition Bioassay

This assay assesses the level of aggression between termites from different colonies or those treated with synthetic CHCs.[7][15][16]

-

Arena: A small petri dish or similar container is used as the arena.

-

Termite Preparation: Termites from different colonies are collected. For testing synthetic compounds, a known amount of 2-methyltetracosane (or a blend of CHCs) dissolved in a solvent is applied to a dummy (e.g., a glass bead or a dead, washed termite). A solvent-only dummy serves as a control.

-

Assay Procedure:

-

A single termite (the resident) is placed in the arena.

-

An intruder termite (from a different colony) or a treated dummy is introduced.

-

The behavioral interactions are observed and scored for a set period. Behaviors can include antennation, avoidance, aggression (mandible flaring, biting), and mortality.

-

-

Data Analysis: The frequency and intensity of aggressive behaviors are compared between different treatment groups.

Signaling Pathways

In Drosophila melanogaster, the detection of 2-methyltetracosane is mediated by the olfactory receptor Or47b, which forms a heteromeric complex with the co-receptor Orco.[4][17][18][19] This Or47b/Orco complex functions as an ionotropic receptor, meaning it is a ligand-gated ion channel.[4][17] The signaling cascade is independent of the G-protein-coupled second messenger pathways typically associated with vertebrate olfaction.[17] Upon binding of 2-methyltetracosane, the Or47b/Orco channel opens, leading to an influx of cations and depolarization of the olfactory receptor neuron. This neuronal signal is then transmitted to higher brain centers, including the pC1 neurons, where it influences behavior by modulating cAMP levels.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the role of a chemical like 2-methyltetracosane in insect chemical communication.

Conclusion

2-Methyltetracosane is a multifaceted semiochemical that plays a crucial role in the chemical ecology of various insect species. In Drosophila melanogaster, it acts as a male pheromone that modulates female reproductive behavior. In termites such as Reticulitermes flavipes and Coptotermes species, it is a component of the complex cuticular hydrocarbon profile that is vital for nestmate and species recognition. The methodologies outlined in this guide, from chemical analysis to behavioral bioassays, provide a framework for further investigation into the precise functions of this and other semiochemicals.

Future research should focus on obtaining more precise quantitative data on the abundance of 2-methyltetracosane across a wider range of species and under varying environmental and social conditions. Elucidating the downstream neuronal and molecular targets of the Or47b signaling pathway in Drosophila will provide a more complete picture of how this pheromone translates into a behavioral output. Furthermore, investigating the potential synergistic or antagonistic effects of 2-methyltetracosane in combination with other cuticular hydrocarbons will be crucial for understanding the complexity of chemical communication in social insects. The development of synthetic blends that accurately mimic natural CHC profiles will be a powerful tool for dissecting the chemical cues that govern insect behavior.

References

- 1. 2-Methyltetracosane | C25H52 | CID 527459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Volatile Drosophila Cuticular Pheromones Are Affected by Social but Not Sexual Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FlyBase Gene Report: Dmel\Or47b [flybase.org]

- 5. Male cuticular pheromones stimulate removal of the mating plug and promote re-mating through pC1 neurons in Drosophila females [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. bio.kuleuven.be [bio.kuleuven.be]

- 8. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Testing Drosophila Olfaction with a Y-maze Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. researchgate.net [researchgate.net]

- 15. Nestmate recognition and the role of cuticular hydrocarbons in the African termite raiding ant Pachycondyla analis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thehive.icipe.org [thehive.icipe.org]

- 17. uniprot.org [uniprot.org]

- 18. Or47b plays a role in Drosophila males' preference for younger mates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Or47b-neurons promote male-mating success in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyltetracosane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyltetracosane. The information presented herein is intended to assist researchers in identifying this compound, understanding its fragmentation pathways, and serving as a reference for the mass spectral analysis of long-chain branched alkanes.

Introduction to the Mass Spectrometry of Branched Alkanes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with a high-energy electron beam. This process forms a molecular ion (M+•), which is often unstable and undergoes fragmentation.

For long-chain alkanes, the molecular ion peak is frequently of low abundance or absent altogether. The fragmentation of the carbon-carbon bonds is a dominant process, leading to a series of carbocation fragments. In the case of branched alkanes, such as 2-methyltetracosane, fragmentation is particularly favored at the branching point due to the increased stability of the resulting secondary and tertiary carbocations. This preferential fragmentation provides key structural information, allowing for the determination of the position of the methyl group.

Mass Spectrum of 2-Methyltetracosane

The mass spectrum of 2-methyltetracosane (C₂₅H₅₂) is characterized by a series of alkyl fragment ions. The molecular ion, if observed, would appear at a mass-to-charge ratio (m/z) of 352. However, consistent with long-chain alkanes, its intensity is typically very low. The most prominent peaks in the spectrum correspond to stable carbocations formed through the cleavage of C-C bonds.

Data Presentation: Quantitative Fragmentation Pattern

The following table summarizes the most significant and diagnostically important fragment ions observed in the electron ionization mass spectrum of 2-methyltetracosane. The relative abundance is normalized to the base peak (the most intense peak in the spectrum).

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 43 | [C₃H₇]⁺ | High |

| 57 | [C₄H₉]⁺ | 100 (Base Peak) |

| 71 | [C₅H₁₁]⁺ | High |

| 85 | [C₆H₁₃]⁺ | Moderate |

| ... | CₙH₂ₙ₊₁⁺ Series | Decreasing Intensity |

| 323 | [M-C₂H₅]⁺ | Low |

| 337 | [M-CH₃]⁺ | Very Low |

Note: The relative abundances are based on typical fragmentation patterns of long-chain 2-methylalkanes as indicated by spectral databases like the NIST Mass Spectrometry Data Center. The spectrum for 2-methyltetracosane in the NIST database shows m/z 57 as the most abundant peak, followed by m/z 43 and m/z 71 in high abundance[1][2].

Core Fragmentation Pathways

The fragmentation of 2-methyltetracosane is driven by the formation of the most stable carbocations. The primary fragmentation events involve cleavage of the long alkyl chain.

-

Formation of the Base Peak (m/z 57): The most abundant peak at m/z 57 corresponds to the tert-butyl cation ([C₄H₉]⁺). This stable tertiary carbocation is readily formed by cleavage at the C4-C5 bond.

-

Formation of m/z 43 and m/z 71: The prominent peaks at m/z 43 ([C₃H₇]⁺, isopropyl cation) and m/z 71 ([C₅H₁₁]⁺) are also characteristic of branched alkanes and arise from cleavages along the alkyl chain.

-

Homologous Series of Alkyl Fragments: A series of peaks separated by 14 mass units (CH₂) is observed, corresponding to the general formula [CₙH₂ₙ₊₁]⁺. The intensity of these peaks generally decreases as the fragment size increases.

-

Fragments Near the Molecular Ion: Cleavage near the end of the long chain results in fragments with high m/z values but low intensities. For example, the loss of a methyl group ([M-15]⁺ at m/z 337) or an ethyl group ([M-29]⁺ at m/z 323) can sometimes be observed.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of the 2-methyltetracosane molecular ion.

Caption: Primary fragmentation pathways of 2-Methyltetracosane in EI-MS.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of 2-methyltetracosane using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 2-methyltetracosane at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Matrix: For analysis of 2-methyltetracosane in a complex matrix (e.g., biological or environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the hydrocarbon fraction.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC System or equivalent.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 300 °C.

-

Injection Mode: Splitless for trace analysis or a high split ratio (e.g., 50:1) for concentrated samples.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 320 °C.

-

Final hold: Hold at 320 °C for 10 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 5 minutes (to prevent filament damage from the solvent).

Experimental Workflow

The logical flow of the GC-MS analysis is depicted in the following diagram.

Caption: Workflow for the GC-MS analysis of 2-Methyltetracosane.

Conclusion

The mass spectrum of 2-methyltetracosane is characterized by a fragmentation pattern typical of long-chain methyl-branched alkanes. The preferential cleavage at the branching point and along the alkyl chain results in a series of characteristic fragment ions, with the most abundant peaks generally appearing at lower m/z values. A thorough understanding of these fragmentation pathways, coupled with a robust experimental protocol, is essential for the accurate identification and characterization of this and similar compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of 2-Methyltetracosane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyltetracosane. Due to the absence of publicly available experimental spectra, this document presents a detailed analysis based on well-established principles of NMR spectroscopy and predicted chemical shifts for long-chain alkanes. This information is valuable for the structural elucidation and characterization of this and similar molecules in various research and development settings, including drug discovery where long-chain hydrocarbons can play a role in formulation and delivery.

Introduction to 13C NMR of Long-Chain Alkanes

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of a molecule. For long-chain alkanes such as 2-Methyltetracosane, the 13C NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each carbon nucleus. In saturated hydrocarbons, the chemical shifts are primarily affected by the degree of substitution (primary, secondary, tertiary, or quaternary carbon) and steric effects.

In a long aliphatic chain, the chemical shifts of the methylene (B1212753) (-CH2-) carbons in the middle of the chain tend to be very similar, often leading to a dense cluster of peaks around 29-30 ppm. Carbons closer to the ends of the chain or near a branch point experience different shielding effects and will have distinct chemical shifts, allowing for their specific assignment.

Predicted 13C NMR Spectral Data of 2-Methyltetracosane

The following table summarizes the predicted 13C NMR chemical shifts for each carbon atom in 2-Methyltetracosane. These values are estimated based on empirical data for similar long-chain branched alkanes and theoretical prediction models. The numbering of the carbon atoms starts from the end of the main chain closest to the methyl branch.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | CH3 | ~14.1 |

| C2' (Methyl Branch) | CH3 | ~19.7 |

| C2 | CH | ~34.5 |

| C3 | CH2 | ~27.2 |

| C4 | CH2 | ~30.0 |

| C5 - C21 | CH2 | ~29.7 (unresolved) |

| C22 | CH2 | ~31.9 |

| C23 | CH2 | ~22.7 |

| C24 | CH3 | ~14.1 |

Note: The chemical shifts for the central methylene carbons (C5-C21) are expected to be very similar and may appear as a single, broad, or unresolved peak in a standard 13C NMR spectrum.

Experimental Protocol for 13C NMR of 2-Methyltetracosane

Acquiring high-quality 13C NMR spectra for long-chain alkanes like 2-Methyltetracosane requires careful consideration of experimental parameters due to their low solubility and long spin-lattice relaxation times (T1).

1. Sample Preparation:

-

Solvent: A suitable deuterated solvent with good dissolving power for long-chain alkanes is required. Chloroform-d (CDCl3) is a common choice. For less soluble compounds, deuterated benzene (B151609) (C6D6) or tetrachloroethane-d2 (TCE-d2) at elevated temperatures might be necessary.

-

Concentration: A relatively high concentration of the sample is desirable to obtain a good signal-to-noise ratio in a reasonable time. However, solubility limitations may dictate the maximum achievable concentration.

-

Additives: A small amount of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can be added to shorten the long T1 relaxation times of the carbon nuclei, allowing for a shorter pulse delay and faster data acquisition.

2. NMR Spectrometer Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the signals of the methylene carbons in the long chain.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Parameters:

-

Pulse Width: A 30° to 45° pulse angle is often used instead of a 90° pulse to reduce the overall experiment time, especially when a relaxation agent is not used.

-

Relaxation Delay (d1): This should be set to at least 5 times the longest T1 value to ensure full relaxation and accurate quantitative data. For long-chain alkanes, this can be several seconds. The use of a relaxation agent allows for a much shorter delay (e.g., 1-2 seconds).

-

Number of Scans (ns): A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C and potentially low sample concentration.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Logical Relationship of Carbon Chemical Shifts

The following diagram illustrates the expected relative chemical shifts of the carbon atoms in 2-Methyltetracosane. The positions of the nodes reflect the general downfield (left) or upfield (right) nature of their signals.

Caption: Predicted relative 13C NMR chemical shifts for 2-Methyltetracosane.

Experimental Workflow

The logical flow for the determination and analysis of the 13C NMR spectrum of 2-Methyltetracosane is outlined below.

Caption: Workflow for 13C NMR analysis of 2-Methyltetracosane.

Conclusion

This technical guide provides a foundational understanding of the 13C NMR spectral characteristics of 2-Methyltetracosane for researchers and professionals in drug development and related scientific fields. While based on predicted data, the information on chemical shift assignments, experimental protocols, and logical relationships offers a robust framework for the analysis and characterization of this and other long-chain branched alkanes. The provided workflows and diagrams serve as practical tools for planning and executing NMR-based structural elucidation studies. For definitive analysis, experimental verification of the presented data is recommended.

Solubility of 2-Methyltetracosane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyltetracosane, a C25 branched alkane. While specific quantitative solubility data for this compound is scarce in publicly available literature, this document outlines the core principles governing its solubility in various organic solvents. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, enabling researchers to generate critical data for applications in drug development, materials science, and other scientific endeavors. This guide also includes a visual representation of a typical experimental workflow for solubility determination.

Core Principles of 2-Methyltetracosane Solubility

As a long-chain, branched aliphatic hydrocarbon, the solubility of 2-Methyltetracosane is fundamentally governed by the principle of "like dissolves like." This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. 2-Methyltetracosane is a nonpolar molecule, and its primary intermolecular interactions are London dispersion forces.

Consequently, it is expected to exhibit favorable solubility in nonpolar and weakly polar organic solvents, where the solute-solvent interactions are of a similar nature and magnitude to the solute-solute and solvent-solvent interactions.[1][2][3][4][5] Conversely, it is predicted to be practically insoluble in highly polar solvents such as water.[1][2][3][4][5][6] The branching at the 2-position may slightly increase its solubility compared to its linear isomer, n-pentacosane, due to a disruption of crystal lattice packing. The solubility of 2-Methyltetracosane is also significantly influenced by temperature, with solubility generally increasing with a rise in temperature.

Expected Solubility Profile

Table 1: Anticipated Solubility Behavior of 2-Methyltetracosane Based on Analog Data (n-Tetracosane)

| Solvent Class | Representative Solvents | Expected Solubility of 2-Methyltetracosane |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Moderate to High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate |

| Esters | Ethyl acetate | Low to Moderate |

| Alcohols | Ethanol, Methanol, Isopropanol | Very Low |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Very Low / Insoluble |

| Polar Protic Solvents | Water | Insoluble |

Note: This table is illustrative and based on the general principles of alkane solubility and data for the linear analog, n-tetracosane. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 2-Methyltetracosane requires robust experimental methods. Two common and reliable techniques for long-chain alkanes are the Gravimetric Method and the Cloud Point Method.

Gravimetric Method

This classic method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the concentration of the solute in the solution by evaporating the solvent.

Detailed Methodology:

-

Saturation: An excess amount of 2-Methyltetracosane is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The suspension is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 2-Methyltetracosane.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved 2-Methyltetracosane is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, molarity, or mole fraction.

Cloud Point Method

The cloud point method is a synthetic technique used to determine the temperature at which a solution of a known concentration becomes saturated, which is indicated by the appearance of turbidity (the cloud point) upon cooling.

Detailed Methodology:

-

Preparation of Standards: A series of solutions of 2-Methyltetracosane in the chosen solvent are prepared at various known concentrations. This is typically achieved by accurately weighing both the solute and the solvent in sealed, transparent vials.

-

Dissolution: The vials are heated in a controlled-temperature bath with constant stirring until the 2-Methyltetracosane is completely dissolved, resulting in a clear solution.

-

Controlled Cooling: The clear, hot solution is then cooled at a slow, controlled rate (e.g., 0.5-1 °C/min) with continuous stirring.

-

Observation: The solution is continuously monitored for the first sign of turbidity or the appearance of a "cloud," which indicates the onset of crystallization.

-

Temperature Recording: The temperature at which this cloudiness first appears is recorded as the cloud point for that specific concentration.

-

Solubility Curve: By plotting the cloud point temperatures against the corresponding concentrations, a solubility curve can be constructed, providing solubility data over a range of temperatures.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of 2-Methyltetracosane using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for 2-Methyltetracosane in a wide range of organic solvents is not extensively documented, its chemical nature as a nonpolar, branched alkane allows for a strong theoretical prediction of its solubility behavior. It is expected to be readily soluble in nonpolar solvents and poorly soluble in polar solvents. For researchers and drug development professionals requiring precise solubility data, the detailed gravimetric and cloud point methodologies provided in this guide offer robust frameworks for experimental determination. The generation of such data is essential for the effective formulation, processing, and application of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. calnesis.com [calnesis.com]

- 3. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 4. 2-Methyltetracosane (CAS 1560-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. chem.libretexts.org [chem.libretexts.org]

Isopentacosane: A Comprehensive Technical Guide to 2-Methyltetracosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-methyltetracosane, a long-chain branched alkane. It clarifies its nomenclature, including the synonym isopentacosane, presents its physicochemical properties, discusses its known biological activities, and outlines general experimental approaches for its isolation and analysis. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology.

Multiple chemical databases, including PubChem and the Human Metabolome Database, confirm that isopentacosane is a recognized synonym for 2-methyltetracosane [1][2]. The IUPAC name for this compound is 2-methyltetracosane[1][2][3]. It is a saturated hydrocarbon with the chemical formula C25H52[1][2][3].

Physicochemical Properties

2-Methyltetracosane is a solid at room temperature and is classified as a branched alkane[1][2]. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H52 | [1][2][3] |

| Molecular Weight | 352.7 g/mol | [1][4] |

| IUPAC Name | 2-methyltetracosane | [1][2][3] |

| Synonyms | Isopentacosane, Tetracosane, 2-methyl- | [1][2] |

| CAS Number | 1560-78-7 | [1][3] |

| Physical Description | Solid | [1][2] |

| Melting Point | 56 °C | [1][2] |

| Boiling Point (estimated) | 381.07 °C @ 760 mmHg | [2][5] |

| Water Solubility (estimated) | 3.35e-08 mg/L @ 25 °C | [5] |

| logP (octanol/water partition coefficient, estimated) | 13.289 | [5] |

Biological Activity and Potential Applications

While research into the specific biological roles of 2-methyltetracosane is ongoing, preliminary studies and the activities of structurally similar long-chain alkanes suggest several areas of interest for drug development and scientific research.

Antioxidant and Free-Radical Scavenging Activity

2-Methyltetracosane has been reported to be a good free radical scavenger[1]. The mechanism of free-radical scavenging by alkanes typically involves the donation of a hydrogen atom to a reactive radical species, thereby neutralizing it and terminating the radical chain reaction. This antioxidant potential suggests that 2-methyltetracosane could play a role in mitigating oxidative stress, which is implicated in a wide range of diseases.

Caption: Proposed mechanism of free-radical scavenging by 2-methyltetracosane.

Antibacterial Activity

Some studies have indicated that 2-methyltetracosane possesses antibacterial properties. Further investigation is required to determine the spectrum of activity, mechanism of action, and potential for development as an antimicrobial agent.

Experimental Protocols

General Protocol for Isolation from Natural Sources

2-Methyltetracosane is found in various natural sources, including plants and insects[6]. A general workflow for its isolation and identification is presented below.

Caption: General workflow for the isolation and analysis of 2-methyltetracosane.

Methodology:

-

Extraction: The dried and powdered source material is subjected to solvent extraction, typically with a nonpolar solvent such as n-hexane, to isolate lipids and other hydrocarbons.

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on a silica (B1680970) gel stationary phase. A solvent gradient of increasing polarity is used to elute compounds based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing 2-methyltetracosane.

-

Purification: Fractions rich in the target compound can be combined and further purified using techniques like preparative GC to obtain a highly pure sample.

General Synthetic Approach for Branched Alkanes

The synthesis of long-chain branched alkanes like 2-methyltetracosane can be achieved through various established organic synthesis reactions. A common strategy involves the coupling of smaller alkyl fragments. One such approach is the Grignard reaction.

Methodology:

-

Grignard Reagent Formation: A suitable long-chain alkyl halide (e.g., 1-bromotricosane) is reacted with magnesium metal in an ether solvent to form the Grignard reagent.

-

Coupling Reaction: The Grignard reagent is then reacted with a small alkyl halide containing the desired branch (e.g., 2-bromopropane).

-

Workup and Purification: The reaction mixture is quenched with an aqueous acid solution, and the organic layer is separated, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield 2-methyltetracosane.

Conclusion

2-Methyltetracosane, also known as isopentacosane, is a long-chain branched alkane with potential biological activities, including antioxidant and antibacterial effects. This technical guide has provided a summary of its physicochemical properties and outlined general methodologies for its isolation and synthesis. Further research is warranted to fully elucidate its biological functions and explore its potential applications in medicine and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. 2-Methyltetracosane | C25H52 | CID 527459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Methyltetracosane in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetracosane is a long-chain branched alkane that has been identified in various biological matrices. Preliminary studies suggest its potential as a bioactive compound, exhibiting free radical scavenging activity.[1] Accurate and sensitive quantification of 2-Methyltetracosane in biological samples such as plasma and tissue is crucial for understanding its physiological roles, metabolic fate, and potential as a biomarker or therapeutic agent. This application note provides a detailed protocol for the analysis of 2-Methyltetracosane using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2][3]

Data Presentation

Due to the limited availability of published quantitative data for 2-Methyltetracosane in biological samples, the following table presents a hypothetical data set for illustrative purposes. This table demonstrates the expected format for presenting results from a quantitative GC-MS analysis.

Table 1: Hypothetical Quantitative Data for 2-Methyltetracosane in Human Plasma

| Sample ID | Matrix | Concentration (ng/mL) | % RSD (n=3) |

| Control 1 | Plasma | Not Detected | - |

| Control 2 | Plasma | Not Detected | - |

| Treated 1 | Plasma | 15.2 | 4.5 |

| Treated 2 | Plasma | 21.8 | 3.9 |

| Treated 3 | Plasma | 18.5 | 5.1 |

Experimental Protocols

This section details the methodologies for the extraction and quantification of 2-Methyltetracosane from biological samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 2-Methyltetracosane from liquid biological samples such as plasma or serum.

Materials:

-

Biological sample (e.g., 1 mL of human plasma)

-

Internal Standard (IS) solution (e.g., 10 µg/mL of a suitable deuterated long-chain alkane in hexane)

-

Hexane (B92381) (GC grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes (15 mL)

-

Nitrogen evaporator

Procedure:

-

To a 15 mL glass centrifuge tube, add 1 mL of the biological sample.

-

Spike the sample with 10 µL of the internal standard solution.

-

Add 2 mL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 5 mL of hexane and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-